molecular formula C10H23NaO4S B8119737 Sodium decane-1-sulfonate hydrate

Sodium decane-1-sulfonate hydrate

Cat. No.: B8119737
M. Wt: 262.34 g/mol
InChI Key: FDTSKRWBHHUIRQ-UHFFFAOYSA-M
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Description

Sodium decane-1-sulfonate hydrate: is an anionic surfactant widely used in various analytical and industrial applications. It is known for its ability to act as an ion-associating reagent, particularly in high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography. The compound’s molecular formula is C10H21NaO3S and it has a molecular weight of 244.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate hydrate can be synthesized through the sulfonation of decane followed by neutralization with sodium hydroxide. The typical reaction involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .

Industrial Production Methods: In industrial settings, the production of sodium;decane-1-sulfonate;hydrate involves large-scale sulfonation reactors where decane is reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through recrystallization from ethanol and dried over silica gel .

Chemical Reactions Analysis

Types of Reactions: Sodium decane-1-sulfonate hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pair formation reactions, which are crucial for its role in chromatography .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted decane derivatives and ion-pair complexes that are useful in analytical separations .

Mechanism of Action

Sodium decane-1-sulfonate hydrate exerts its effects primarily through its ability to form ion pairs with positively charged analytes. This ion-pair formation enhances the separation and resolution of analytes in chromatographic techniques. The sulfonate group interacts with cationic species, facilitating their retention on chromatographic columns .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;decane-1-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTSKRWBHHUIRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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